molecular formula C6H11NO3 B11768764 2-(3-Hydroxypyrrolidin-3-yl)acetic acid

2-(3-Hydroxypyrrolidin-3-yl)acetic acid

Cat. No.: B11768764
M. Wt: 145.16 g/mol
InChI Key: GNWBOYCNQMXZSN-UHFFFAOYSA-N
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Description

2-(3-Hydroxypyrrolidin-3-yl)acetic acid is a chemical compound with the molecular formula C6H11NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypyrrolidin-3-yl)acetic acid typically involves the reaction of pyrrolidine derivatives with appropriate reagents. One common method is the hydroxylation of pyrrolidine-3-acetic acid under controlled conditions. The reaction conditions often include the use of oxidizing agents and specific catalysts to achieve the desired hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum oxide (PtO2) are used to facilitate various reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-Hydroxypyrrolidin-3-yl)acetic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the biological activity of pyrrolidine derivatives and their potential as drug candidates.

    Industrial Applications: The compound is used in the production of various chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrrolidine ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A similar compound with a lactam structure, used in various pharmaceutical applications.

    Pyrrolidine-2,5-dione: Another derivative with potential biological activity.

    Prolinol: A hydroxylated pyrrolidine derivative with applications in organic synthesis.

Uniqueness

2-(3-Hydroxypyrrolidin-3-yl)acetic acid is unique due to its specific hydroxylation pattern and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications, offering versatility in synthesis and biological studies.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

2-(3-hydroxypyrrolidin-3-yl)acetic acid

InChI

InChI=1S/C6H11NO3/c8-5(9)3-6(10)1-2-7-4-6/h7,10H,1-4H2,(H,8,9)

InChI Key

GNWBOYCNQMXZSN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CC(=O)O)O

Origin of Product

United States

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